NGI-1 - 790702-57-7

NGI-1

Catalog Number: EVT-276354
CAS Number: 790702-57-7
Molecular Formula: C17H22N4O3S2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NGI-1 is a cell-permeable small molecule that acts as a first-in-class inhibitor of oligosaccharyltransferase (OST) [, , , ]. OST is a membrane-bound enzyme complex located in the endoplasmic reticulum (ER) responsible for N-linked glycosylation, a crucial protein modification process [, ]. NGI-1 partially inhibits N-linked glycosylation by targeting OST, making it a valuable tool for investigating the role of N-glycosylation in various cellular processes and diseases [, , , ].

Gefitinib

  • Relevance: NGI-1 has shown synergistic effects with Gefitinib in NSCLC cells resistant to Gefitinib alone. [] This suggests that combining NGI-1 with EGFR tyrosine kinase inhibitors like Gefitinib may be a promising therapeutic strategy for treating EGFR-mutant NSCLC, particularly in cases where resistance to EGFR TKIs has developed.

Erlotinib

  • Relevance: Similar to Gefitinib, NGI-1 demonstrated a synergistic lethal effect in combination with Erlotinib in NSCLC cells resistant to Erlotinib. [] This highlights the potential of NGI-1 to enhance the effectiveness of currently used EGFR TKIs in treating resistant NSCLC.

Osimertinib

  • Relevance: NGI-1 has been shown to be effective in combination with Osimertinib against NSCLC cells resistant to this third-generation TKI. [] This finding further supports the potential of NGI-1 to overcome TKI resistance in NSCLC, even in the presence of the T790M mutation.

Camsirubicin

  • Relevance: Studies have shown promising results for a triple combination therapy consisting of NGI-1, camsirubicin, and PD-L1 blockade in preclinical models of triple-negative breast cancer (TNBC). [] This combination effectively reduced tumor growth, suggesting that NGI-1 can work synergistically with chemotherapeutic agents like camsirubicin to combat TNBC.

Bortezomib

  • Relevance: NGI-1 has demonstrated the ability to sensitize both MM cell lines and primary patient cells, including those resistant to Bortezomib, to Bortezomib treatment. [] This finding suggests a potential therapeutic approach using NGI-1 to overcome Bortezomib resistance in MM.

GSK26006414

  • Relevance: Combined treatment of osteosarcoma cells with NGI-1 and GSK26006414 resulted in synergistic inhibition of cell growth, suggesting that ER stress plays a role in the sensitivity of osteosarcoma cells to OST inhibition by NGI-1. []

4μ8C

  • Relevance: Similar to the combination with the PERK inhibitor, the combination of NGI-1 with 4μ8C also demonstrated synergistic effects on the inhibition of osteosarcoma cell growth, further supporting the involvement of ER stress in the antitumor activity of NGI-1 in this cancer type. []

Surfactant Protein D

  • Relevance: Influenza A viruses produced in cells treated with NGI-1 showed reduced glycosylation of the viral hemagglutinin (HA) protein. This reduction in glycosylation resulted in decreased binding of SP-D to the HA, suggesting that NGI-1 treatment could potentially impair the innate immune response to IAV infection. []
Source and Classification

N-Linked Glycosylation Inhibitor-1 is classified as a small-molecule inhibitor targeting the oligosaccharyltransferase complex, specifically the catalytic subunits STT3A and STT3B. It is derived from a high-throughput screening campaign aimed at identifying inhibitors of N-linked glycosylation processes. The compound's structure includes a benzamide-sulfonamide framework, which is essential for its interaction with the oligosaccharyltransferase complex .

Synthesis Analysis

The synthesis of N-Linked Glycosylation Inhibitor-1 involves several steps that focus on creating a compound capable of reversible binding to the oligosaccharyltransferase complex. The synthetic route typically includes:

  1. Formation of the Benzamide Core: Starting materials undergo acylation reactions to form the benzamide structure.
  2. Sulfonamide Formation: The introduction of sulfonamide groups occurs through nucleophilic substitution reactions.
  3. Purification and Characterization: The final product is purified using techniques such as chromatography and characterized by methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

The synthesis parameters include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of N-Linked Glycosylation Inhibitor-1 can be characterized as follows:

  • Molecular Formula: C₁₄H₁₈N₂O₃S
  • Molecular Weight: Approximately 302.37 g/mol
  • Structure Features: The compound features a central benzene ring substituted with an amide group and a sulfonamide moiety. This configuration is crucial for its biological activity, as it allows for effective binding to the oligosaccharyltransferase complex.

Structural analyses using techniques such as X-ray crystallography or computational modeling can provide insights into the binding interactions between N-Linked Glycosylation Inhibitor-1 and its target .

Chemical Reactions Analysis

N-Linked Glycosylation Inhibitor-1 primarily engages in reversible interactions with the oligosaccharyltransferase complex, inhibiting its function without completely abolishing it. Key reactions include:

  1. Inhibition of Oligosaccharyltransferase Activity: By binding to the active site of the enzyme, NGI-1 disrupts the transfer of lipid-linked oligosaccharides to nascent polypeptides.
  2. Alteration of Glycoprotein Profiles: Treatment with NGI-1 leads to changes in glycoprotein profiles, evidenced by shifts in molecular weight during electrophoresis due to reduced glycosylation .

These reactions are quantitatively assessed using techniques such as western blotting and fluorescence assays.

Mechanism of Action

The mechanism of action of N-Linked Glycosylation Inhibitor-1 involves:

  1. Targeting Oligosaccharyltransferase: NGI-1 selectively binds to the STT3A and STT3B subunits of the oligosaccharyltransferase complex, inhibiting their enzymatic activity.
  2. Disruption of Receptor Tyrosine Kinase Function: By inhibiting glycosylation, NGI-1 alters the stability and localization of receptor tyrosine kinases on cell surfaces, affecting their signaling pathways.
  3. Induction of Cellular Responses: The inhibition leads to downstream effects such as altered cell proliferation, increased sensitivity to chemotherapy, and induction of autophagy in cancer cells .

These mechanisms have been studied extensively in various cancer cell lines, demonstrating NGI-1's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

N-Linked Glycosylation Inhibitor-1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point typically ranges between 150°C - 160°C, indicating good thermal stability .

These properties are critical for its formulation in pharmaceutical applications.

Applications

N-Linked Glycosylation Inhibitor-1 has several promising applications:

  1. Cancer Therapy: Its ability to inhibit glycosylation makes it a candidate for treating cancers that rely on receptor tyrosine kinases, such as glioblastoma and hepatocellular carcinoma.
  2. Enhancing Chemotherapy Efficacy: Studies have shown that combining NGI-1 with radiation therapy increases radiosensitivity in malignant gliomas by enhancing DNA damage responses .
  3. Research Tool: NGI-1 serves as a valuable tool for studying glycosylation processes in cellular biology, particularly in understanding how glycosylation affects protein function and signaling pathways.

Properties

CAS Number

790702-57-7

Product Name

NGI-1

IUPAC Name

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22)

InChI Key

QPKGRLIYJGBKJL-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-(N,N-dimethylsulfamoyl)-N-(5-methylthiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
CID2519269
ML414 compound
NGI-1 compound

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.